Bis(2-methyl-4,5-dihydro-3-furyl) disulfide
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Overview
Description
Bis(2-methyl-4,5-dihydro-3-furyl) disulfide: is an organic compound with the molecular formula C10H14O2S2 . It is a member of the class of furans and is characterized by the presence of two 2-methyl-4,5-dihydro-3-furyl groups connected by a disulfide bond. This compound is known for its role as a flavoring agent, particularly in meat products, where it contributes to the meat-like aroma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methyl-4,5-dihydro-3-furyl) disulfide typically involves the reaction of 2-methyl-4,5-dihydro-3-furyl thiol with an oxidizing agent. One common method is the oxidation of 2-methyl-4,5-dihydro-3-furyl thiol using hydrogen peroxide or iodine in the presence of a base. The reaction proceeds as follows:
2C5H8OS→C10H14O2S2+H2O
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(2-methyl-4,5-dihydro-3-furyl) disulfide can undergo oxidation to form sulfoxides and sulfones.
Reduction: The compound can be reduced to yield 2-methyl-4,5-dihydro-3-furyl thiol.
Substitution: It can participate in nucleophilic substitution reactions where the disulfide bond is cleaved.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as thiols or amines.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: 2-methyl-4,5-dihydro-3-furyl thiol.
Substitution: Various substituted furans depending on the nucleophile used
Scientific Research Applications
Chemistry: Bis(2-methyl-4,5-dihydro-3-furyl) disulfide is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound has been studied for its interaction with biological molecules such as proteins and enzymes. It is known to interact with oral mucin, influencing flavor perception in food products .
Medicine: Research is ongoing to explore the potential medicinal properties of this compound, including its antimicrobial and antioxidant activities.
Industry: In the food industry, this compound is used as a flavoring agent to enhance the aroma and taste of meat products .
Mechanism of Action
The mechanism of action of bis(2-methyl-4,5-dihydro-3-furyl) disulfide involves its interaction with biological molecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can influence the structure and function of proteins and enzymes, thereby affecting various biological processes .
Comparison with Similar Compounds
- Bis(2-methyl-3-furyl) disulfide
- 3,3’-Dithiobis(2-methylfuran)
- 4,4’-Dithiobis(5-methyl-2,3-dihydrofuran)
Comparison: Bis(2-methyl-4,5-dihydro-3-furyl) disulfide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to bis(2-methyl-3-furyl) disulfide, it has a different arrangement of the furan rings, leading to variations in reactivity and interaction with biological molecules .
Properties
CAS No. |
85196-66-3 |
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Molecular Formula |
C10H14O2S2 |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
5-methyl-4-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]-2,3-dihydrofuran |
InChI |
InChI=1S/C10H14O2S2/c1-7-9(3-5-11-7)13-14-10-4-6-12-8(10)2/h3-6H2,1-2H3 |
InChI Key |
KMPMFKJGGUSVMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCO1)SSC2=C(OCC2)C |
Origin of Product |
United States |
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